

3-Bromo-6-chloropyridine-2-carboxylic acid chemical reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

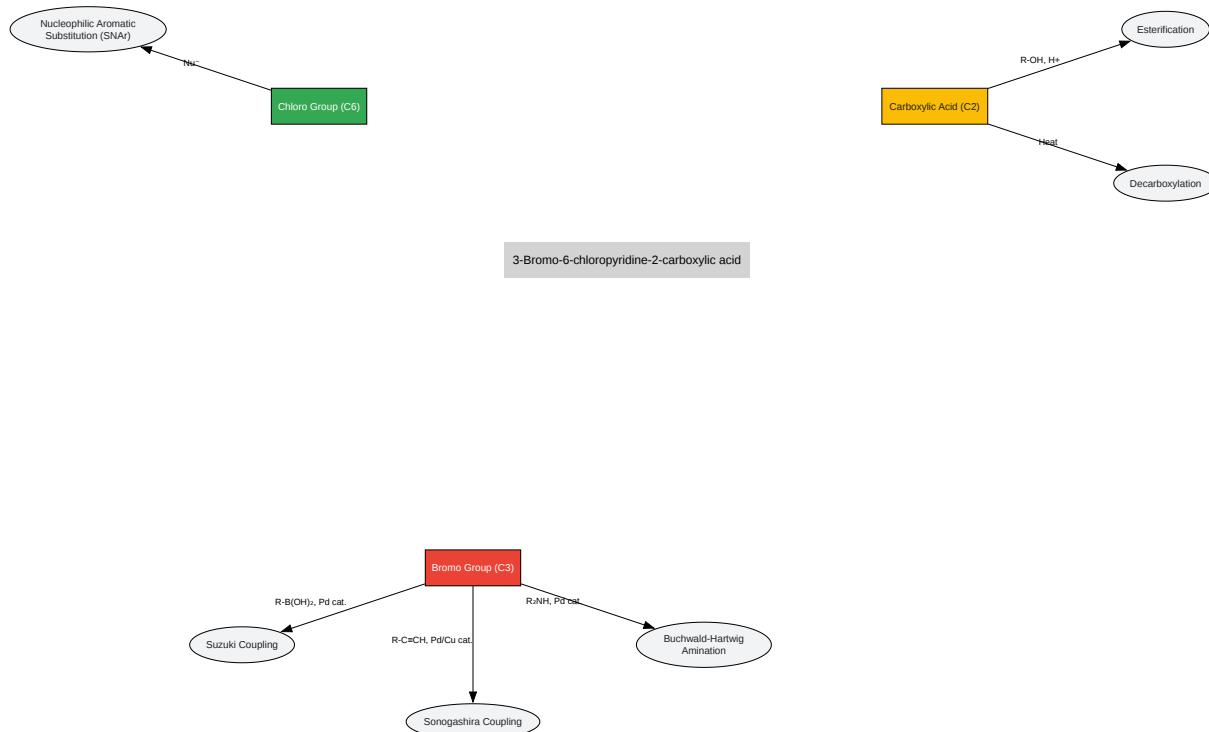
Compound of Interest

Compound Name: 3-Bromo-6-chloropyridine-2-carboxylic acid

Cat. No.: B106631

[Get Quote](#)

An In-depth Technical Guide to the Chemical Reactivity of **3-Bromo-6-chloropyridine-2-carboxylic acid**


Introduction: A Versatile Heterocyclic Building Block

3-Bromo-6-chloropyridine-2-carboxylic acid (CAS No. 929000-66-8) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in organic synthesis.^{[1][2]} Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.^{[3][4]} This guide provides an in-depth exploration of its core chemical reactivities, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The molecule's structure allows for selective, stepwise functionalization at its three key reactive centers, enabling the construction of diverse chemical scaffolds.^{[2][4]}

Molecular Structure and Physicochemical Properties

Property	Value
Chemical Name	3-Bromo-6-chloropyridine-2-carboxylic acid
Synonyms	3-Bromo-6-chloropicolinic acid
CAS Number	929000-66-8 [5] [6]
Molecular Formula	C ₆ H ₃ BrCINO ₂ [1] [5]
Molecular Weight	236.45 g/mol [1] [5]
Appearance	Solid
Hazards	Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5]

Diagram: Reactivity Map

[Click to download full resolution via product page](#)

Caption: Key reactive sites and corresponding synthetic transformations of the title compound.

Part 1: Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a primary site for modification. Its proximity to the ring nitrogen influences its acidity and reactivity.

Esterification

Standard Fischer esterification conditions can be employed to convert the carboxylic acid into its corresponding ester. This is often a necessary step to protect the acid functionality or to modify the compound's solubility and electronic properties before performing subsequent reactions on the pyridine ring.

This protocol is adapted from a standard procedure for the synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid methyl ester.[\[7\]](#)

- **Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve **3-Bromo-6-chloropyridine-2-carboxylic acid** (e.g., 50.0 g, 211.5 mmol) in methanol (235 mL).
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (5.6 mL) to the solution while stirring. The addition is exothermic.
- **Reaction:** Heat the reaction mixture to reflux and maintain for approximately 28 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Cool the mixture to room temperature. The product often precipitates from the solution.
- **Purification:** Collect the precipitate by filtration and recrystallize from methanol to yield the pure methyl ester product.

Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation upon heating, a process that can be facilitated by electron-withdrawing groups on the ring.[\[8\]](#) The presence of both bromo and chloro substituents on the ring suggests that **3-bromo-6-chloropyridine-2-carboxylic acid** may decarboxylate under thermal stress to yield 3-bromo-6-chloropyridine. This reactivity should be considered when planning high-temperature reactions, as it can be a potential side reaction or a desired transformation.

Part 2: Reactivity of the Halogen Substituents

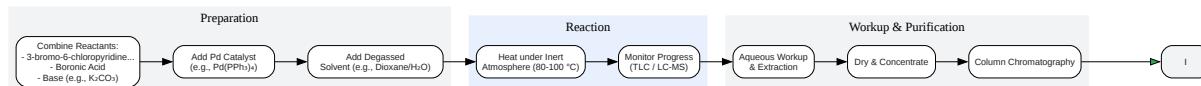
The differential reactivity of the C3-bromo and C6-chloro groups is the cornerstone of this molecule's synthetic utility. This allows for selective and orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). Its position para to the electron-withdrawing ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.^{[2][9]} This makes the C6 position the primary site for reaction with strong nucleophiles like amines, alkoxides, and thiolates.

- **Nucleophile:** Strong nucleophiles are required to attack the electron-deficient pyridine ring and displace the chloride.
- **Solvent:** Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the charge separation in the transition state.
- **Base:** A non-nucleophilic base (e.g., K_2CO_3 , NaH) is often required to deprotonate the nucleophile (if it is an alcohol, thiol, or amine) to increase its nucleophilicity.

Palladium-Catalyzed Cross-Coupling at the C3 Position


The bromine atom at the C3 position is significantly less reactive towards SNAr but is the ideal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a $Pd(0)$ catalyst than the C-Cl bond, providing excellent chemoselectivity. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.

The Suzuki reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with an organoboron reagent.^{[10][11]}

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the C-Br bond to a $Pd(0)$ complex, (2) Transmetalation where the organic

group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

- Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add **3-bromo-6-chloropyridine-2-carboxylic acid** (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).
- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
- Reaction: Heat the mixture with stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction is a powerful tool for constructing C-N bonds, coupling the C3 position with a primary or secondary amine. It has largely replaced harsher classical methods for synthesizing aryl amines.[13]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition and deprotonation of the amine by a base.^{[13][14]} Reductive elimination from this complex yields the desired arylamine product. The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.

This protocol is based on a general procedure for the amination of a bromopyridine.^[15]

- **Setup:** In a Schlenk vessel or glovebox, combine the aryl bromide (e.g., **3-bromo-6-chloropyridine-2-carboxylic acid**, 1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium source (e.g., $[\text{Pd}_2(\text{dba})_3]$, 1-2 mol%), a phosphine ligand (e.g., (\pm) -BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).
- **Solvent:** Add an anhydrous, degassed solvent such as Toluene or Dioxane.
- **Reaction:** Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours under an inert atmosphere.
- **Workup:** Cool the reaction to room temperature and dilute with a solvent like diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO_4 , and remove the solvent under reduced pressure.
- **Purification:** Purify the resulting crude material by recrystallization or column chromatography.

The Sonogashira reaction couples the C3-bromo position with a terminal alkyne to form conjugated arylalkynes.^{[16][17]} This reaction is typically co-catalyzed by palladium and copper(I) salts.^[16]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.^[17] The palladium cycle mirrors that of other cross-couplings. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) halide complex, facilitating the key C-C bond formation.^[17]

Summary of Cross-Coupling Reactions

Reaction	Bond Formed	Key Reagents	Typical Conditions
Suzuki-Miyaura	C(sp ²)-C(sp ²)C(sp ²)-C(sp ³)	R-B(OH) ₂ , Pd Catalyst, Base	Dioxane/H ₂ O, 80-100 °C
Buchwald-Hartwig	C(sp ²)-N	R ₂ NH, Pd Catalyst, Ligand, Base	Toluene, 80-110 °C
Sonogashira	C(sp ²)-C(sp)	R-C≡CH, Pd/Cu Catalysts, Base	Amine solvent or THF, RT-65 °C

Conclusion

3-Bromo-6-chloropyridine-2-carboxylic acid is a textbook example of a strategically designed building block. The orthogonal reactivity of its functional groups—the classic chemistry of the carboxylic acid, the SNAr-ready chloro group, and the cross-coupling-primed bromo group—provides a powerful and predictable platform for the synthesis of highly substituted pyridine derivatives. A thorough understanding of these distinct reactivities allows the synthetic chemist to design elegant and efficient pathways to novel compounds for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sincerechemical.com [sincerechemical.com]
- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemneo.com [chemneo.com]
- 5. 3-Bromo-6-chloropyridine-2-carboxylic acid | C₆H₃BrClNO₂ | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-6-chloropyridine-2-carboxylic acid | 929000-66-8 [sigmaaldrich.com]
- 7. 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-6-chloropyridine-2-carboxylic acid chemical reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106631#3-bromo-6-chloropyridine-2-carboxylic-acid-chemical-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com